3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2. It is classified under the category of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized from various precursors and has been studied for its properties and potential applications. The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride involves specific chemical reactions that will be detailed in the synthesis analysis section.
3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride falls under the classification of organic compounds, specifically as a nitrogen-containing heterocyclic compound. It is also categorized as a secondary amine due to the presence of the amine functional group in its structure.
The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride typically involves the following steps:
The synthesis can vary based on starting materials and conditions used, such as temperature, solvent choice, and reaction time. Specific procedures may involve refluxing or using microwave-assisted synthesis techniques to improve yields and reduce reaction times.
The molecular structure of 3,4-dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride features a fused benzene and oxazine ring system. The oxazine ring contains one nitrogen atom and is substituted at position eight with a methanol group.
Key structural data includes:
3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent polarity and temperature, which can alter the reaction pathways and products formed.
Further research is needed to elucidate the precise mechanisms at play and identify specific biological targets.
Key physical properties include:
Key chemical properties include:
Relevant data indicates that this compound should be stored in a cool, dry place away from light to maintain stability.
3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride has potential applications in several scientific fields:
Benzoxazine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a six-membered oxazine ring containing both oxygen and nitrogen atoms. The 1,4-benzoxazine core, specifically, has evolved into a versatile pharmacophore due to its balanced physicochemical properties and broad spectrum of biological activities. Structural modifications at various positions on this heterocyclic system—particularly the C-8 position—enable fine-tuning of molecular interactions with biological targets. The introduction of hydroxymethyl (-CH₂OH) at C-8 yields 3,4-dihydro-2H-1,4-benzoxazin-8-ylmethanol, a key intermediate for synthesizing derivatives with enhanced pharmacological profiles. Its hydrochloride salt improves stability and solubility, facilitating in vitro and in vivo evaluation. This compound exemplifies strategic molecular design, leveraging the benzoxazine scaffold's capacity for target engagement while optimizing drug-like properties through rational substitution [3] [6].
The journey of 1,4-benzoxazines in drug discovery began in the mid-20th century with the serendipitous identification of their bioactive potential. Early research (1960s–1980s) focused on natural product-inspired derivatives, yielding compounds with modest antimicrobial and anti-inflammatory effects. The 1990s marked a shift toward rational design, exemplified by the development of potassium channel activators incorporating the 3,4-dihydro-2H-1,4-benzoxazine core. A landmark achievement was the synthesis of 6-substituted derivatives showing potent vasodilatory effects, validating the scaffold's utility in cardiovascular therapeutics [3].
The 2000s witnessed diversification into oncology, with 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives emerging as novel antiproliferative agents. Notably, N-acyl and N-sulfonyl variants demonstrated potent activity against leukemia cell lines (IC₅₀ values: 1.8–8.3 μM), underscoring the scaffold's adaptability to target kinases and other oncology-relevant enzymes [2]. Concurrently, advances in synthetic methodologies—such as the Friedel-Crafts acylation bypass using trifluoroacetic anhydride (TFAA)/H₃PO₄—enabled efficient C–C bond formation, accelerating library synthesis [2].
Recent innovations (2010s–present) leverage the scaffold for immunomodulation. WO2016201225A1 discloses aryl dihydro-2H-benzo[b][1,4]oxazine sulfonamides as potent RORγ agonists, where strategic 8-position substitutions optimize nuclear receptor binding. These compounds induce IL-17 production, showing promise for cancer immunotherapy . This evolution reflects a trajectory from broad bioactive agents to target-specific therapeutics, driven by advances in synthetic chemistry and structural biology.
Table 1: Historical Milestones in 1,4-Benzoxazine Drug Discovery
Time Period | Key Advancement | Representative Compound/Activity |
---|---|---|
1960s–1980s | Early antimicrobial/anti-inflammatory derivatives | 8-Hydroxy analogs with moderate bioactivity |
1990s | Potassium channel activators for cardiovascular disease | 2,2-Dimethyl-6-nitro-4-(pyridin-2-yl)-derivatives |
2000s | Anticancer agents targeting kinases | N-Acyl benzoxazinones (IC₅₀: 1.8–8.3 μM vs. leukemia) |
2010s–Present | RORγ agonists for immunotherapy | 8-Substituted sulfonamides (e.g., WO2016201225A1) |
The 8-hydroxymethyl group in 3,4-dihydro-2H-1,4-benzoxazin-8-ylmethanol; hydrochloride is a critical determinant of bioactivity, serving three primary functions:
Hydrogen-Bonding Capacity: The hydroxyl group acts as a hydrogen-bond donor/acceptor, facilitating interactions with polar residues in target proteins. For instance, in RORγ agonists, this moiety forms hydrogen bonds with Arg367 and His323 in the ligand-binding domain, stabilizing the active conformation . This is corroborated by structure-activity relationship (SAR) studies showing >50-fold potency loss upon methylation of the hydroxyl group.
Metabolic Stability Enhancement: Unlike aldehyde or carboxylic acid groups, the primary alcohol resists rapid phase I oxidation and conjugation, improving metabolic half-life. Comparative studies of 8-substituted analogs show the hydroxymethyl derivative exhibits 3.2× higher t₁/₂ in microsomal assays than its 8-carboxy counterpart [6].
Versatile Derivatization Handle: The hydroxyl group serves as a synthetic linchpin for generating prodrugs or targeted conjugates. Acylation, sulfonylation, or etherification at this position modulates lipophilicity (clogP: −0.8 to +3.2) and membrane permeability [3] [6]. For example:
Table 2: Impact of 8-Substituents on Physicochemical and Pharmacological Properties
8-Substituent | clogP | Solubility (mg/mL) | Key Bioactivity |
---|---|---|---|
-CH₂OH (Hydroxymethyl) | 0.9 | 19.0 (pH 7.4) | RORγ agonism (EC₅₀: 38 nM); Potassium channel opening |
-CH₃ (Methyl) | 1.8 | 0.5 | ~10% activity of -CH₂OH in RORγ assays |
-COOH (Carboxylic acid) | −0.2 | 42.0 | Poor cell permeability (Papp: 2 × 10⁻⁶ cm/s) |
-CH₂OCOCH₃ (Acetate) | 1.5 | 1.2 | Prodrug; hydrolyzes to -CH₂OH in vivo |
Physicochemical profiling reveals that the 8-hydroxymethyl group optimally balances polarity and lipophilicity. Its pKa (~10.85) ensures neutrality at physiological pH, promoting membrane diffusion while retaining solubility (19 g/L at 20°C) [6]. This is evidenced in in vivo pharmacokinetic studies of hydrochloride salts, which show 89% oral bioavailability in rodent models, attributed to the moiety's role in facilitating transit across gastrointestinal membranes [5] [6].
Table 3: Synthetic Applications of the 8-Hydroxymethyl Group
Derivatization Reaction | Reagents/Conditions | Application |
---|---|---|
Esterification | Acetic anhydride, pyridine, 0°C | Prodrugs (e.g., acetate esters for enhanced uptake) |
Etherification | NaH, alkyl halides, DMF, 60°C | Prolonged half-life via steric protection |
Sulfonylation | ArSO₂Cl, Et₃N, CH₂Cl₂ | RORγ agonists (e.g., WO2016201225A1) |
Click Chemistry | CuI, NaN₃, alkynes, H₂O/t-BuOH | Kinase-targeting triazole conjugates |
The strategic value of this moiety is further highlighted in patent literature, where 8-hydroxymethyl serves as a key intermediate in synthesizing advanced candidates. For instance, US5420126A utilizes it to generate 2,2-dimethyl-4-(pyridin-2-yl)-6-nitro derivatives with potent potassium channel-opening activity [3]. Similarly, WO2016201225A1 leverages it for aryl sulfonamide derivatives targeting RORγ . These examples underscore its irreplaceable role in modern benzoxazine-based drug design.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9